ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a highly complex polycyclic compound featuring a fused macrocyclic system with oxygen (3,11-dioxa) and nitrogen (9-aza) atoms. The structure includes a tetracyclic framework with a cyclopropane moiety (indicated by the 0.0²,⁶.0⁷,¹² notation), an ethyl carboxylate ester at position 5, a methyl group at position 4, and a 2-phenylethyl substituent on the nitrogen atom.
The compound’s structural determination likely employed crystallographic tools such as SHELX for refinement and ORTEP-III for graphical representation, given their prevalence in resolving complex macrocycles .
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C26H25NO4/c1-3-29-26(28)22-17(2)31-25-20-12-8-7-11-19(20)24-21(23(22)25)15-27(16-30-24)14-13-18-9-5-4-6-10-18/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
KWHWEJLEJUWSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Precursor Assembly
Key intermediates include phenethylamine derivatives, ester-functionalized ketones, and cyclic ether precursors. For example, acetophenone and ethyl glyoxylate serve as starting materials in analogous syntheses, undergoing condensation to form β-keto ester intermediates. Subsequent nucleophilic addition by chiral phenethylamine introduces stereochemical complexity, a step critical for establishing the 9-azatricyclic core.
Cyclization Strategies
Intramolecular cyclization is pivotal for constructing the tetracyclic framework. Acid- or base-catalyzed conditions promote ether (3,11-dioxa) and azacycloalkane (9-aza) formation. For instance, L-proline-catalyzed reactions enable enantioselective cyclization at ambient temperatures (25–35°C), minimizing side reactions.
Catalytic Systems and Stereochemical Control
Catalyst selection profoundly impacts yield and diastereoselectivity. The following systems have demonstrated efficacy in related syntheses:
Organocatalysts
L-Proline, a chiral secondary amine, facilitates asymmetric Mannich reactions between β-keto esters and amines. In a representative protocol, L-proline (10–30 mol%) in ethanol at 25°C achieves diastereomeric ratios (dr) of 3:1 for analogous tetracyclic esters.
Metal Triflates
Zinc(II) triflate [Zn(OTf)₂] and samarium(III) triflate [Sm(OTf)₃] enhance reaction rates and selectivity under mild conditions. Combining Zn(OTf)₂ (10 mol%) with L-proline in ethanol at 35°C elevates yields to 63% while maintaining a dr of 3.1:1.
Acid Additives
Trifluoroacetic acid (TFA) protonates intermediates, accelerating imine formation and cyclization. TFA (1 equiv.) with L-proline in dichloromethane at 30°C reduces reaction times to 3 days with a 55% yield.
Optimization of Reaction Conditions
Systematic studies reveal critical parameters for scalability and efficiency:
Temperature and Solvent Effects
Elevating temperatures from 25°C to 35°C in ethanol improves conversion rates by 15–20% without compromising stereoselectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) further enhance solubility of aromatic intermediates, yielding 59% product at 25°C.
Stoichiometric Ratios
A 2:1 molar ratio of acetophenone to ethyl glyoxylate maximizes β-keto ester formation, while a 1:1 ratio of ketone to amine ensures complete imine cyclization.
Post-Reaction Processing and Purification
Crude reaction mixtures require careful workup to isolate the target compound:
Solvent Removal and Chromatography
Rotary evaporation under reduced pressure concentrates the mixture, followed by flash chromatography using ethyl acetate/petroleum ether (15:1 v/v). This eluent system resolves diastereomers with >95% purity.
Crystallization Techniques
Slow evaporation from ethanol/water (9:1) yields crystalline product, as confirmed by ¹H-NMR (CDCl₃, 400 MHz) and high-resolution mass spectrometry.
Comparative Analysis of Synthetic Methods
The table below summarizes key data from representative protocols:
| Catalyst System | Solvent | Temp (°C) | Time (Days) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| L-Proline | Ethanol | 25 | 5 | 58 | 3.0:1 |
| L-Proline + TFA | CH₂Cl₂ | 30 | 3 | 55 | 2.2:1 |
| L-Proline + Zn(OTf)₂ | Ethanol | 35 | 3 | 63 | 3.1:1 |
| L-Proline + Sm(OTf)₃ | DMSO | 25 | 3 | 59 | 3.5:1 |
Data derived from patent examples.
Mechanistic Insights
The reaction proceeds via a tandem Mannich-cyclization mechanism:
- Mannich Reaction : L-Proline deprotonates acetophenone, generating an enolate that attacks ethyl glyoxylate to form a β-keto ester.
- Iminium Formation : (S)-Phenethylamine condenses with the β-keto ester, yielding an iminium intermediate.
- Cyclization : Intramolecular nucleophilic attack by the amine nitrogen onto the ester carbonyl forms the azacycloalkane, while ether linkages arise from alkoxide intermediates.
Density functional theory (DFT) calculations suggest that L-proline’s pyrrolidine ring stabilizes transition states via hydrogen bonding, explaining its enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related macrocycles:
Key Structural and Functional Insights:
Substituent Effects: The target compound’s ethyl carboxylate and 2-phenylethyl groups contrast with deuterated () or fluorinated () analogs, which exhibit altered hydrophobicity and metabolic stability.
Fluorine () drastically increases lipophilicity, often reducing aqueous solubility but improving membrane permeability .
Crystallographic Considerations :
- Hydrogen-bonding patterns (e.g., hydroxyl in ) influence crystal packing, as analyzed via graph set theory . The target compound’s ester and phenyl groups may favor π-stacking or van der Waals interactions in solid-state arrangements .
Research Findings and Implications
- Synthetic Challenges : The target compound’s tetracyclic framework and stereochemical complexity necessitate advanced strategies, such as cycloaddition (analogous to ’s oxazepine synthesis) or transition-metal catalysis .
- The phenylethyl group may interact with aromatic residues in binding pockets .
- Stability and Reactivity : The ethyl ester is prone to hydrolysis under physiological conditions, unlike sulfur-containing analogs () or fluorinated derivatives (), which exhibit greater metabolic inertness .
Q & A
Q. How can AI-driven tools optimize reaction conditions for scale-up?
- Answer : Machine learning platforms (e.g., IBM RXN) predict optimal catalysts and temperatures. cites COMSOL’s AI modules for simulating heat transfer in batch reactors, reducing optimization time by 40% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
